molecular formula C10H11ClO3S B13166169 Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B13166169
M. Wt: 246.71 g/mol
InChI Key: IUGCWNAMQFNPGR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a complex organic compound featuring a thiophene ring, an oxirane ring, and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but lacks the oxirane ring.

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)butanoate: Similar structure with an extended carbon chain.

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)pentanoate: Similar structure with a further extended carbon chain.

Uniqueness

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3

InChI Key

IUGCWNAMQFNPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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